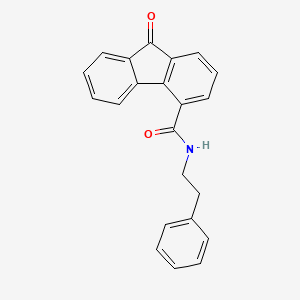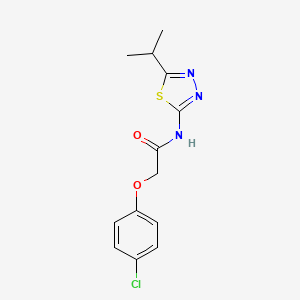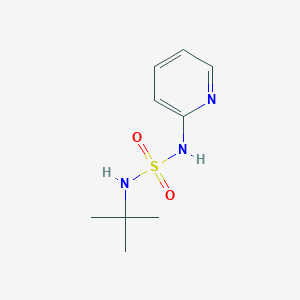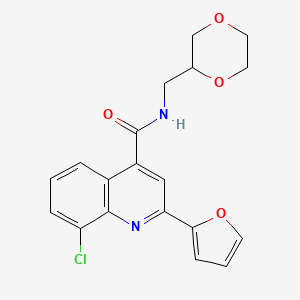
1-(3-phenyl-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-phenyl-1H-indol-2-yl)ethanone is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.099714038 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Potential
A study by Rehman, Saini, and Kumar (2022) detailed the preparation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, aiming to explore their anti-inflammatory properties. The synthesis process involves reacting indole with chloroacetyl chloride, followed by several steps to achieve the final derivatives. These compounds were evaluated using the carrageenan-induced Rat Hind Paw Edema model, showcasing their potential as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Activities
Research on new 1H-Indole derivatives synthesized through the reaction of indole with chloroacetyl chloride revealed significant antimicrobial activity. These compounds were evaluated against various bacteria and fungi, including Aspergillus niger and Candida albicans, showing promising antibacterial and antifungal properties. The study underscores the potential of 1H-indole derivatives in addressing microbial infections (Letters in Applied NanoBioScience, 2020).
Syntheses of Bis(1H -Indol-3-yl)ethanones
Mosslemin and Movahhed (2012) highlighted an efficient method for synthesizing bis(1H-indol-3-yl)ethanones, using phenylglyoxals and indole in the presence of B(HSO4)3. This synthesis process offers advantages like short reaction times and excellent yields, pointing to the versatility of 1H-indol derivatives in chemical synthesis (Mosslemin & Movahhed, 2012).
Antimicrobial Agents
Li Bochao et al. (2017) developed 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives and evaluated their antimicrobial activities. The study found that several compounds exhibited growth inhibitory effects against fungi and bacteria, highlighting the potential of 1H-indol derivatives as antimicrobial agents (Li Bochao et al., 2017).
Photoremovable Protecting Group for Carboxylic Acids
Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This group showcases the utility of 1H-indol derivatives in synthetic organic chemistry, particularly in the photorelease of protected compounds (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Properties
IUPAC Name |
1-(3-phenyl-1H-indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCBCGRUAKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5593844.png)
![3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide](/img/structure/B5593848.png)

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
